2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
Description
2,5-Difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,5-difluorobenzene core linked to a 2-methyl-1,3-thiazole moiety via a methylene bridge. The compound’s structure combines a sulfonamide group, known for its role in enzyme inhibition (e.g., carbonic anhydrase), with a thiazole ring, a heterocycle prevalent in bioactive molecules. The fluorine atoms at positions 2 and 5 on the benzene ring likely enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical exploration.
Properties
IUPAC Name |
2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2S2/c1-7-15-9(6-18-7)5-14-19(16,17)11-4-8(12)2-3-10(11)13/h2-4,6,14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMJBUDRLOFGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the fluorination of 2,5-dichlorobenzene to obtain 2,5-difluorobenzene. This intermediate is then subjected to sulfonation using a sulfonating agent such as chlorosulfonic acid to yield 2,5-difluorobenzene-1-sulfonyl chloride. The final step involves the reaction of this sulfonyl chloride with 2-methyl-1,3-thiazol-4-ylmethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different thiazole-based compounds.
Scientific Research Applications
2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the thiazole ring can interact with various biological pathways, leading to the modulation of cellular processes.
Comparison with Similar Compounds
Key Observations :
- Fluorine substitution may increase lipophilicity compared to non-halogenated analogs, influencing membrane permeability and pharmacokinetics.
Biological Activity
2,5-Difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and most importantly, its biological activity across various studies.
The compound has the following chemical characteristics:
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, including its antibacterial and antifungal properties. The thiazole ring and sulfonamide group contribute to its pharmacological profile.
Antibacterial Activity
Research indicates that compounds containing thiazole and sulfonamide moieties often exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Studies have shown that related thiazole derivatives can have MIC values as low as 0.5 mM against various bacterial strains .
A comparative analysis of the antibacterial activity of similar compounds is summarized in Table 1.
| Compound Name | MIC (mM) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 | Staphylococcus aureus |
| Compound B | 1.0 | Escherichia coli |
| This compound | TBD | TBD |
Antifungal Activity
The antifungal properties of this compound have also been explored. Sulfonamides are known to inhibit fungal growth by interfering with folic acid synthesis. The biological evaluation of similar sulfonamide derivatives suggests that they can effectively inhibit fungal strains such as Candida albicans.
The mechanism by which this compound exerts its biological effects is likely due to:
- Inhibition of Enzymatic Activity: The sulfonamide group mimics para-amino benzoic acid (PABA), inhibiting dihydropteroate synthase in bacteria.
- Disruption of Fungal Metabolism: Similar compounds have shown to disrupt metabolic pathways in fungi, leading to growth inhibition .
Case Studies and Research Findings
Several studies have reported on the synthesis and evaluation of related compounds with promising results:
- Synthesis and Evaluation: A study synthesized a series of thiazole-linked sulfonamides and evaluated their antibacterial activities against Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between structural modifications and biological efficacy .
- In Vivo Studies: In vivo studies on related thiazole compounds demonstrated effective reduction in bacterial load in infected animal models, suggesting potential therapeutic applications .
Q & A
Basic: What are the optimal synthetic routes for preparing 2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution between a sulfonyl chloride derivative and a thiazole-containing amine. Key steps include:
- Reacting 2,5-difluorobenzenesulfonyl chloride with (2-methyl-1,3-thiazol-4-yl)methylamine in anhydrous THF, using triethylamine as a base to neutralize HCl byproducts .
- Optimize reaction time (monitor via TLC) and stoichiometry to avoid side products like over-sulfonation or incomplete substitution.
- Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol to isolate the sulfonamide in >90% purity .
Critical Parameters:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | THF or DCM | Enhances solubility of intermediates |
| Temperature | 0–25°C | Prevents thermal decomposition |
| Base | Triethylamine | Efficient HCl scavenging |
Basic: What spectroscopic techniques are most effective for confirming the structure of this sulfonamide, and what key spectral markers should be prioritized?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for difluorobenzene; δ 6.8–7.0 ppm for thiazole C-H) and sulfonamide NH (δ 5.5–6.0 ppm, broad) .
- IR Spectroscopy : Confirm sulfonamide S=O (1350–1300 cm⁻¹) and NH stretching (3300–3150 cm⁻¹). Absence of S-H (~2500 cm⁻¹) rules out tautomeric thiol forms .
- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z corresponding to C₁₂H₁₀F₂N₂O₂S₂ (calc. 332.03) .
Example NMR Data (Key Peaks):
| Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| 2,5-Difluorobenzene | 7.45 (dd, J=8.5 Hz) | 162.1 (C-F) |
| Thiazole-CH2 | 4.30 (s) | 45.8 (CH2) |
| Sulfonamide NH | 5.85 (br s) | Not observed |
Intermediate: How can X-ray crystallography using SHELX software improve structural understanding compared to spectroscopic methods alone?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SHELX) : Resolves bond lengths, angles, and torsional conformations inaccessible via NMR/IR. For example, confirms the planarity of the thiazole-sulfonamide linkage and fluorine orientation .
- ORTEP-3 Visualization : Generates 3D models to analyze steric hindrance or intermolecular interactions (e.g., hydrogen bonding between sulfonamide NH and fluorine) .
- Validation : Cross-validate crystallographic data with DFT-calculated geometries to identify discrepancies (e.g., solvent-induced packing effects) .
Advanced: How can density functional theory (DFT) calculations predict electronic properties or reactivity of this sulfonamide?
Methodological Answer:
- Geometry Optimization : Use B3LYP/6-311G(d,p) to calculate bond lengths and angles. Compare with X-ray data to assess accuracy .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict electrophilic/nucleophilic sites. For example, the thiazole ring shows high HOMO density, indicating susceptibility to electrophilic attack .
- Electrostatic Potential Maps : Identify regions of negative potential (fluorine atoms) for hydrogen-bonding interactions with biological targets .
Example DFT Results:
| Property | Calculated Value | Experimental Value |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.3 | N/A |
| Sulfur Charge (Mulliken) | -0.45 | N/A |
Advanced: What strategies resolve contradictions in reported biological activity data for thiazole-containing sulfonamides?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound purity (>95% by HPLC) .
- Mechanistic Validation : Compare IC₅₀ values across studies. For example, conflicting mGluR5 binding data may arise from differences in radioligand competition assays (e.g., [3H]methoxymethyl vs. fluorinated analogs) .
- Structural Analogues : Test derivatives with modified fluorine or thiazole substituents to isolate structure-activity relationships (SAR) .
Advanced: What experimental considerations are critical when analyzing tautomeric behavior in sulfonamide derivatives?
Methodological Answer:
- Tautomer Detection : Use IR to monitor S-H (2500–2600 cm⁻¹) absence, confirming thione dominance over thiol tautomers .
- Solvent Effects : Polar solvents (DMSO) stabilize thione forms, while nonpolar solvents (chloroform) may shift equilibrium.
- Biological Implications : Thione tautomers exhibit stronger hydrogen-bonding capacity, altering binding affinity to targets like carbonic anhydrase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
